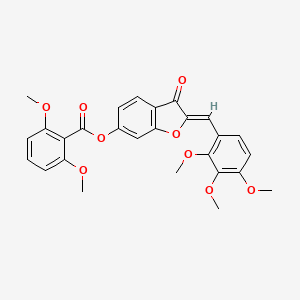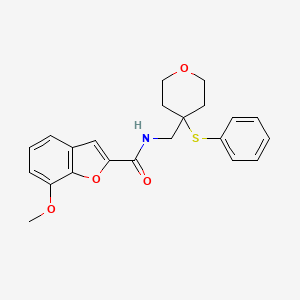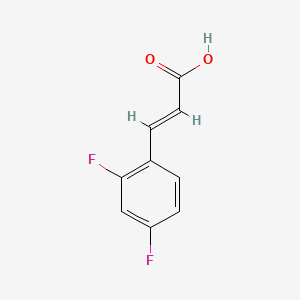
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide, also known as compound 1, is a chemical compound with potential applications in scientific research. It belongs to the class of tetrazole-containing sulfonamides, which have been shown to exhibit a range of biological activities.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide derivatives, including zinc phthalocyanine substituted with benzenesulfonamide groups, have shown potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, crucial for effective Type II photodynamic therapy mechanisms. Their spectroscopic, photophysical, and photochemical properties make them promising as Type II photosensitizers in the treatment of cancer, highlighting their potential in medical research focused on innovative cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral and Antifungal Activities
Research into this compound derivatives has expanded into the development of compounds with significant antiviral and antifungal activities. Novel chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and tested for their efficacy against HIV and fungal pathogens. This research opens avenues for developing new therapeutic agents against infectious diseases, underscoring the versatility of these compounds in pharmacological applications (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Anticancer, Anti-inflammatory, and Antioxidant Potential
The synthesis of this compound derivatives has led to compounds with potential anticancer, anti-inflammatory, antioxidant, and antiviral properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation, inflammation, oxidative stress, and viral replication. Their comprehensive biological activities make them promising candidates for further development into therapeutic agents for a wide range of diseases (Küçükgüzel et al., 2013).
Structural and Computational Studies
Advances in the structural characterization and computational study of this compound derivatives have provided insights into their molecular interactions and potential biological activities. These studies have included crystallography, spectroscopy, and molecular dynamics simulations, offering a foundation for the rational design of new compounds with enhanced therapeutic efficacy (Murthy et al., 2018).
Molecular Docking and Bioassay Studies
The development of this compound derivatives for pharmaceutical applications has been supported by molecular docking and bioassay studies. These studies have explored the interactions of these compounds with biological targets such as enzymes and receptors, contributing to the understanding of their mechanisms of action and optimizing their therapeutic potential (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3S/c1-2-26-13-6-4-12(5-7-13)23-16(20-21-22-23)10-19-27(24,25)15-8-3-11(17)9-14(15)18/h3-9,19H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDLZKQCIICRSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)



![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)

![Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride](/img/structure/B2404728.png)

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2404731.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)
![2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2404736.png)